N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent. The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom to obtain the target compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide” are not well-documented in the literature .Scientific Research Applications
Antidepressant and Anxiolytic Properties
Research has shown that derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole, which share a core structure with the compound of interest, have been synthesized and evaluated for their central nervous system activity. These compounds have demonstrated marked antidepressant and anxiolytic properties, comparable to reference drugs such as Imipramine and Diazepam. The studies suggest that by varying the substituents in the thiadiazole moiety, significant effects on CNS activity can be achieved, indicating a promising avenue for the development of new therapeutic agents in this domain (Clerici et al., 2001).
Antitubercular Activity
Another study reports on the development of 3,5-Dinitrobenzylsulfanyl-1,3,4-oxadiazoles and Thiadiazoles as selective antitubercular agents. These compounds exhibited outstanding in vitro activity against Mycobacterium tuberculosis strains, including multidrug-resistant isolates, with minimal inhibitory concentration values as low as 0.03 µM. The research highlights the potential of thiadiazole derivatives in addressing the challenge of tuberculosis, especially drug-resistant forms, providing a basis for further investigation into similar compounds for antitubercular applications (Karabanovich et al., 2016).
Anticancer Properties
The synthesis and evaluation of 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide have been documented. This compound, through the pharmacophore hybridization approach, exhibited anticancer activity in vitro, according to the "60 lines screening" protocol. The research underscores the potential of thiadiazole derivatives in the development of novel anticancer agents (Yushyn et al., 2022).
Antimalarial and Antitrypanosomal Activity
Novel dipeptides bearing the sulfonamide moiety have been synthesized and investigated for their antiprotozoal properties, showing promising antimalarial and antitrypanosomal activities. This suggests the potential of thiadiazole-based compounds in developing treatments for protozoan parasites, contributing to the fight against tropical diseases such as malaria and trypanosomiasis (Ekoh et al., 2021).
Safety and Hazards
properties
IUPAC Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2S2/c1-2-3-4-7(15)11-8-12-13-9(17-8)16-5-6(10)14/h2-5H2,1H3,(H2,10,14)(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZKJSXKEMURME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
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